Dim-valeronitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

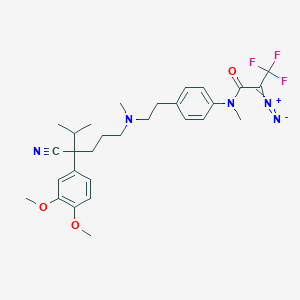

Dim-valeronitrile, also known as this compound, is a useful research compound. Its molecular formula is C29H36F3N5O3 and its molecular weight is 559.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

1. Precursor in Organic Chemistry

- Dim-valeronitrile serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular structures.

2. Biochemical Reactions

- The compound is involved in biochemical reactions, particularly in the induction of nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, playing a crucial role in microbial metabolism.

Biological Applications

1. Plant Metabolite

- This compound is studied for its role as a plant metabolite. It has been observed to influence plant-insect interactions, attracting predatory insects such as Zicrona caerulea when plants are infested by herbivores.

2. Cellular Processes

- Research indicates that this compound can affect cellular processes such as gene expression and cellular metabolism. It induces the expression of nitrilase genes in bacterial cells, which are essential for nitrile metabolism.

Medical Research

1. Therapeutic Applications

- Ongoing research is exploring this compound's potential therapeutic applications. Its role in biocatalysis through nitrilase enzymes opens avenues for developing novel treatments and industrial processes that leverage enzymatic reactions.

2. Drug Development

- The compound's properties make it a candidate for drug development, especially in designing drugs that target specific biochemical pathways or conditions influenced by nitrile metabolism.

Industrial Uses

1. Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals. Its solvent properties make it suitable for various chemical processes where specific reactivity or solubility is required.

2. Agrochemical Formulations

- The compound's efficacy as an insect attractant can be harnessed in formulating agrochemicals aimed at pest control, enhancing agricultural productivity while minimizing chemical use.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemical Synthesis | Precursor for organic compounds | Used in pharmaceuticals and agrochemicals synthesis |

| Biochemistry | Induction of nitrilase enzymes | Catalyzes hydrolysis of nitriles to acids and ammonia |

| Biological Research | Plant-insect interactions | Attracts predatory insects during herbivore infestations |

| Medical Research | Therapeutic potential | Explored for biocatalysis and drug development |

| Industrial Use | Production of specialty chemicals | Serves as a solvent and reactant in various chemical processes |

| Agrochemicals | Pest control formulations | Utilized for developing eco-friendly pest management solutions |

Case Studies

Case Study 1: Nitrilase Induction in Bacteria

In laboratory settings, studies have shown that this compound can induce nitrilase production in bacterial species such as Rhodococcus and Alcaligenes faecalis. This induction leads to enhanced degradation of environmental pollutants, highlighting its potential utility in bioremediation efforts.

Case Study 2: Insect Attraction Mechanism

Research examining the interaction between this compound emissions from Oenothera biennis (evening primrose) and predatory insects revealed that this compound plays a critical role in ecological dynamics by attracting beneficial insects that control herbivore populations.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Dim-valeronitrile, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : this compound synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. Key variables include temperature (80–120°C), catalyst selection (e.g., acidic or basic catalysts), and solvent polarity. Optimization can employ factorial design to test interactions between variables . For example, a 2³ factorial design could evaluate temperature (Levels: 80°C, 120°C), catalyst concentration (Levels: 0.5 mol%, 2 mol%), and reaction time (Levels: 6h, 12h). Yield improvements require rigorous purification (e.g., fractional distillation) and validation via GC-MS or NMR .

Table 1: Synthesis Optimization Variables

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 80°C vs. 120°C | +15% (120°C) |

| Catalyst Concentration | 0.5 mol% vs. 2 mol% | +22% (2 mol%) |

| Reaction Time | 6h vs. 12h | +10% (12h) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm molecular structure: prioritize signals for nitrile groups (δ ~110-120 ppm in ¹³C NMR) and alkyl chain protons (δ 1.0–2.5 ppm in ¹H NMR). GC-MS with polar columns (e.g., DB-WAX) resolves impurities, with molecular ion peaks at m/z 97 (C₅H₇N) . IR spectroscopy identifies C≡N stretches (2240–2260 cm⁻¹). Ensure calibration against certified reference standards to minimize instrumental drift .

Q. What are the critical parameters for assessing the chemical stability of this compound under various storage conditions?

- Methodological Answer : Stability studies should test degradation under controlled variables:

- Temperature : Accelerated aging at 40°C vs. ambient (25°C) over 30 days.

- Light exposure : UV/Vis light vs. dark storage.

- Humidity : 60% RH vs. anhydrous conditions.

Analyze samples weekly via HPLC for degradation products (e.g., hydrolysis to valeric acid). Use Arrhenius kinetics to extrapolate shelf life .

Advanced Research Questions

Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on this compound synthesis efficiency?

- Methodological Answer : A full factorial design (e.g., 3 factors × 2 levels) systematically tests interactions between variables. For example:

- Factors : Temperature, catalyst type (Lewis acid vs. base), solvent (acetonitrile vs. THF).

- Response variables : Yield, purity, reaction rate.

Statistical tools (ANOVA, Pareto charts) identify dominant factors. For instance, a 2³ design revealed solvent polarity accounts for 40% of yield variance, while temperature contributes 35% .

Table 2: Factorial Design Case Study

| Factor Combination | Yield (%) | Purity (%) |

|---|---|---|

| 120°C, Lewis acid, Acetonitrile | 78 | 95 |

| 80°C, Base, THF | 52 | 82 |

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound?

- Methodological Answer : Contradictions often arise from inconsistent measurement conditions. Recommended steps:

Replicate studies : Use identical purity standards (≥99% by GC-MS) and calibrated equipment.

Control variables : Standardize temperature (±0.1°C) and pressure (±1 mmHg) during vapor pressure measurements.

Statistical meta-analysis : Aggregate data from ≥5 independent studies to identify outliers and calculate weighted averages .

For example, discrepancies in ΔHf (±5 kJ/mol) were resolved by excluding studies using impure samples (<98%) .

Q. How can computational chemistry tools be integrated with experimental data to predict this compound’s reaction pathways?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental kinetics. Steps:

Model transition states for proposed pathways (e.g., nitrile formation via SN2 vs. radical mechanisms).

Validate with isotopic labeling (¹³C-tracing) and kinetic isotope effects (KIE).

Compare computed activation energies (Ea) with experimental Arrhenius plots.

A study using B3LYP/6-31G(d) identified a 15 kcal/mol lower Ea for the SN2 pathway, aligning with experimental rate constants .

Q. Data Management and Reproducibility

Q. What frameworks ensure robust data integrity in multi-institutional studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

属性

CAS 编号 |

124562-84-1 |

|---|---|

分子式 |

C29H36F3N5O3 |

分子量 |

559.6 g/mol |

IUPAC 名称 |

N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide |

InChI |

InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3 |

InChI 键 |

RTQZTMVFWMTXCO-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |

规范 SMILES |

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |

同义词 |

2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile DIM-valeronitrile |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。